
6-Nitro-2,3-diphenylquinoxaline
Overview
Description
6-Nitro-2,3-diphenylquinoxaline is a nitrogen-containing heterocyclic compound with a quinoxaline core structure.
Preparation Methods
The synthesis of 6-Nitro-2,3-diphenylquinoxaline typically involves the condensation of o-phenylenediamine with benzil in the presence of a nitro group. One common method includes mixing o-phenylenediamine with benzil in ethanol and heating the mixture under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as phthalic acid or other solid acids to enhance the yield and reaction rate . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and environmental safety.
Chemical Reactions Analysis
6-Nitro-2,3-diphenylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,3-diphenylquinoxaline-6-amine.
Substitution: Electrophilic substitution reactions can occur at the nitro group, leading to the formation of various substituted quinoxaline derivatives
Common reagents used in these reactions include sulfuric acid, potassium nitrate, and sodium hydrogen sulfide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Nitro-2,3-diphenylquinoxaline has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer, antiviral, and antibacterial agent. .
Material Science: The compound is used in the synthesis of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: It serves as a valuable tool in studying biological pathways and mechanisms due to its ability to interact with various molecular targets.
Mechanism of Action
The mechanism of action of 6-Nitro-2,3-diphenylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, allowing it to undergo redox reactions and form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in its therapeutic effects .
Comparison with Similar Compounds
6-Nitro-2,3-diphenylquinoxaline is unique among quinoxaline derivatives due to its specific substitution pattern and the presence of the nitro group. Similar compounds include:
2,3-Diphenylquinoxaline: Lacks the nitro group and has different biological activities.
6-Amino-2,3-diphenylquinoxaline: Formed by the reduction of the nitro group to an amino group, with distinct chemical and biological properties.
Quinoxaline-2,3-dione: An oxidized derivative with different reactivity and applications
These compounds share the quinoxaline core structure but differ in their substitution patterns and resulting properties, highlighting the importance of specific functional groups in determining the compound’s behavior and applications.
Biological Activity
6-Nitro-2,3-diphenylquinoxaline (6-NDPQ) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
6-NDPQ has the molecular formula CHNO and is characterized by a quinoxaline backbone, which includes a nitro group at the 6-position and two phenyl groups at the 2 and 3 positions. This specific arrangement enhances its biological activity compared to other quinoxaline derivatives.
Biological Activity Overview
Research indicates that 6-NDPQ exhibits a range of biological activities, including:
- Anticancer Activity : It has shown potential in inhibiting tumor cell growth.
- Antibacterial and Antifungal Properties : The compound demonstrates significant activity against various bacterial and fungal strains.
- Neuropharmacological Effects : It has been studied for its potential anxiolytic and anticonvulsant effects.
The mechanism of action for 6-NDPQ involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group plays a crucial role in facilitating redox reactions, leading to the formation of reactive intermediates that can disrupt cellular processes. This interaction can inhibit key enzymes, contributing to its therapeutic effects.
Comparative Analysis with Similar Compounds
The unique properties of 6-NDPQ can be contrasted with other quinoxaline derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2,3-Diphenylquinoxaline | Lacks nitro group | Lower biological activity |
6-Amino-2,3-diphenylquinoxaline | Contains amino group | Different pharmacological profiles |
Quinoxaline-2,3-dione | Oxidized derivative | Varies in reactivity and applications |
Case Studies
- Anticancer Activity : A study demonstrated that 6-NDPQ exhibited significant inhibition of liver carcinoma cell lines, with an IC value of approximately 0.5 µg/mL. This suggests strong potential for development as an antitumor agent .
- Antibacterial Effects : In comparative tests against standard antibiotics, 6-NDPQ showed notable zones of inhibition (ZOI) against Staphylococcus aureus and Escherichia coli, indicating its effectiveness as an antibacterial agent .
- Neuropharmacological Studies : Research indicated that at a dosage of 40 mg/kg, 6-NDPQ displayed sedative effects in animal models, suggesting its potential use in treating anxiety disorders .
Synthesis Methods
Several methods have been developed for synthesizing 6-NDPQ:
- Condensation Reactions : Utilizing various phenolic compounds in the presence of suitable catalysts.
- Reductive Amination : Modifying existing quinoxaline structures to introduce the nitro group effectively.
Applications in Research
The compound's versatility extends beyond medicinal chemistry:
- Material Science : Used in synthesizing organic semiconductors due to its electronic properties.
- Biological Research : Serves as a tool for studying various biological pathways due to its ability to interact with multiple molecular targets.
Properties
IUPAC Name |
6-nitro-2,3-diphenylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c24-23(25)16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(21-17)14-7-3-1-4-8-14/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJFEWWENJXUCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322984 | |
Record name | 6-nitro-2,3-diphenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7466-45-7 | |
Record name | 7466-45-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-nitro-2,3-diphenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Diphenyl-6-nitroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was the successful synthesis of 6-nitro-2,3-diphenylquinoxaline confirmed in the study?
A2: The synthesized products, including this compound, were characterized using NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier Transform Infrared Spectroscopy) techniques []. These analytical methods provide structural information and confirm the identity of the synthesized compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.